Monalazone, specifically in its disodium form known as Monalazone disodium, is a chemical compound classified as a sulfonylbenzoic acid derivative. It has been primarily utilized as a vaginal disinfectant, antiseptic, and spermicidal contraceptive. The compound was first synthesized in 1937 and has been marketed under various brand names, including Naclobenz-Natrium, Spergisin, and Speton . The chemical structure of Monalazone disodium closely resembles that of halazone, another sulfonylbenzoic acid derivative, which is primarily used for water disinfection .
Monalazone disodium is synthesized through a series of chemical reactions that include chlorosulfonation followed by neutralization. The synthesis process typically involves the following steps:
The synthesis requires controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production utilizes large-scale chlorosulfonation reactors and neutralization tanks, focusing on optimizing yield and purity through stringent quality control measures .
Monalazone disodium undergoes various chemical reactions:
The major products from these reactions include:
Monalazone disodium acts primarily as an antimicrobial agent by disrupting microbial cell membranes, leading to cell lysis and death. It specifically targets the integrity of the cell wall and membrane in bacteria and other microorganisms. In its role as a spermicidal agent, Monalazone disrupts sperm cell membranes, rendering them immobile and incapable of fertilization .
Monalazone disodium typically appears as a white or off-white powder. Its physical properties include:
Key chemical properties include:
Monalazone disodium has diverse applications across various fields:
Monalazone, chemically designated as p-(chlorosulfamoyl)benzoic acid, was first synthesized in 1937 as part of a broader exploration of sulfonylbenzoic acid derivatives with potential antimicrobial properties. This compound emerged during a period of significant pharmaceutical innovation focused on developing antiseptic agents for clinical applications. The initial synthesis pathway involved the reaction of p-carboxybenzenesulfonyl chloride with ammonia, yielding a compound characterized by both carboxylic acid and chlorosulfonamide functional groups—structural features recognized for their potential biocidal activity. The molecular formula was established as C~7~H~6~ClNO~4~S with a molar mass of 235.64 g·mol⁻¹, and its structural identity was confirmed through analytical methods available during that era, laying the foundation for subsequent pharmacological investigations [2].
Table 1: Key Characteristics of Monalazone
| Property | Specification |
|---|---|
| IUPAC Name | 4-(chlorosulfamoyl)benzoic acid |
| Chemical Formula | C~7~H~6~ClNO~4~S |
| Molar Mass | 235.64 g·mol⁻¹ |
| Initial Synthesis Year | 1937 |
| Primary Functional Groups | Chlorosulfonamide, Carboxylic acid |
Following its synthesis, Monalazone was initially developed and marketed primarily as a vaginal disinfectant or antiseptic. Its mechanism of action relied on the release of active chlorine species, enabling broad-spectrum antimicrobial activity against pathogens. By the mid-20th century, researchers recognized its spermicidal properties, attributed to its ability to disrupt sperm cell membranes or inactivate spermatozoa through oxidative damage. This dual functionality—antiseptic and spermicidal—led to its reclassification and use as a spermicidal contraceptive in clinical practice. The compound was subsequently formulated into vaginal products designed for both infection prevention and birth control, often under the umbrella term "feminine hygiene" – a euphemism widely employed in an era constrained by restrictive legislation like the Comstock Law, which prohibited explicit contraceptive advertising [2] [3]. This transition solidified its role in reproductive health throughout much of the 20th century, particularly in vaginal tablets and suppositories.
Monalazone belongs to a family of sulfonylbenzoic acid derivatives notable for their disinfectant properties. Its closest structural analogue is Halazone (p-(dichlorosulfamoyl)benzoic acid). Both compounds share a benzoic acid core substituted with a sulfonamide group at the para position. The critical distinction lies in the sulfonamide substituent: Monalazone features a chloramine (N-Cl) group, whereas Halazone possesses a dichloramine (N-Cl~2~) group. This structural difference significantly impacts their chemical behavior and applications:
Table 2: Comparative Analysis of Monalazone and Halazone
| Characteristic | Monalazone | Halazone |
|---|---|---|
| Chemical Name | p-(Chlorosulfamoyl)benzoic acid | p-(Dichlorosulfamoyl)benzoic acid |
| Sulfonamide Group | -NCl (Chloramine) | -NCl~2~ (Dichloramine) |
| Relative Oxidizing Strength | Moderate | Strong |
| Stability in Solution | Moderate | Lower |
| Primary Historical Use | Vaginal antiseptic/spermicide | Water disinfection |
Monalazone was commercialized globally under several brand names, reflecting its diverse applications. Key monotherapy products included Naclobenz-Natrium, Spergisin, and Speton, primarily marketed as vaginal disinfectants and spermicides [2]. The most notable combination product incorporating Monalazone was Malun 25. This formulation combined 0.125 mg of estradiol benzoate (a natural estrogen ester used for hormonal effects like vaginal epithelial maturation) with 10 mg of monalazone disodium (providing antiseptic and spermicidal action) [2] [6]. Marketed as vaginal tablets, Malun 25 targeted conditions where hormonal support and local antimicrobial/contraceptive action were desired simultaneously. While the synergistic mechanism of estradiol benzoate (promoting a healthy vaginal environment) and monalazone (spermicidal/antiseptic) was implied, detailed clinical efficacy data from the era remains limited. Other potential combinations likely existed within the class of "feminine hygiene" suppositories, but Malun 25 represents the most documented and significant formulation specifically pairing monalazone with a hormonal agent. It is important to note that formulations like Malun 25 are now considered discontinued or no longer actively marketed in contemporary pharmacopeias [6].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1